1-(2-ethoxyphenyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea
Descripción
This compound features a urea core linked to a 2-ethoxyphenyl group and a benzo[c][1,2,5]thiadiazole moiety. The ethoxy group on the phenyl ring may improve solubility compared to non-polar substituents.
Propiedades
IUPAC Name |
1-(2-ethoxyphenyl)-3-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-3-26-17-11-7-4-8-14(17)20-18(23)19-12-13-22-16-10-6-5-9-15(16)21(2)27(22,24)25/h4-11H,3,12-13H2,1-2H3,(H2,19,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEVEXOHLOPZIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 1-(2-ethoxyphenyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea is a novel synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula: CHNOS
- Molecular Weight: 348.42 g/mol
- IUPAC Name: 1-(2-ethoxyphenyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Notably, it has been studied as a c-Jun N-terminal kinase (JNK) inhibitor. JNK plays a crucial role in stress responses and inflammatory processes. The compound acts as a substrate competitive inhibitor that binds to the docking site of JNK, thereby modulating its activity .
Antidiabetic Activity
Research indicates that the compound exhibits significant antidiabetic properties. In vivo studies have demonstrated its efficacy in improving insulin sensitivity in mouse models. The compound's ability to inhibit JNK activity is linked to enhanced glucose metabolism and reduced insulin resistance .
Anticancer Activity
Preliminary studies suggest that the compound may also possess anticancer properties. By inhibiting JNK signaling pathways, it can induce apoptosis in cancer cells. The structure-activity relationship studies show that modifications to the thiadiazole moiety can enhance its potency against various cancer cell lines .
Structure-Activity Relationship (SAR)
The SAR analysis has revealed critical insights into how structural modifications influence the biological activity of the compound:
| Modification | Effect on Activity |
|---|---|
| Replacement of thiadiazole with different heterocycles | Decreased JNK inhibition |
| Variation of substituents on the phenyl ring | Significant impact on potency |
| Alteration in the urea linkage | Modulates binding affinity |
In particular, compounds with electron-withdrawing groups on the phenyl ring showed improved inhibitory activity against JNK compared to those with electron-donating groups .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
-
Case Study 1: Insulin Sensitivity
- Objective: To assess the effect on insulin sensitivity in diabetic mice.
- Results: Significant improvement in glucose tolerance tests was observed post-treatment with the compound.
-
Case Study 2: Cancer Cell Line Testing
- Objective: To evaluate cytotoxic effects on various cancer cell lines.
- Results: The compound exhibited IC values in the low micromolar range against several tested lines, indicating potent anticancer activity.
Comparación Con Compuestos Similares
Structural and Functional Comparison with Similar Compounds
Organoselenium Urea Derivatives
- Compound : 1-(2-Chloroethyl)-1-nitroso-3-(2-(3-oxobenzoelenazol-2(3H)-yl)ethyl)urea (4a-1)
- Key Differences : Replaces the thiadiazole with a benzoselenazole ring and introduces a chloroethyl nitroso group.
- Activity : Inhibits thioredoxin reductase 1 (TrxR1), showing potent antitumor activity (IC₅₀ values: 0.8–2.1 μM across pancreatic and colorectal cancer lines).
- SAR Insights : Fluorination at the benzoselenazole (4b-1) enhances potency, suggesting electron-withdrawing groups improve target engagement.
- Solubility : The selenium analog exhibits better solubility than its sulfur-containing predecessor (Ethaselen), highlighting the role of heteroatom choice in physicochemical properties.
Tetrazine-Modified Urea Derivatives
- Compound : 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-((6-chloro-1,2,4,5-tetrazin-3-yl)oxy)ethyl)urea
- Key Differences : Incorporates a tetrazine ring and trifluoromethyl groups instead of thiadiazole and ethoxyphenyl.
- Functionality : Designed for anion-π and hydrogen-bonding interactions, enabling anion-sensing applications.
- Synthesis : Utilizes tetrazine coupling reactions, differing from the isocyanate-based routes common in urea synthesis.
- Solubility : Polar tetrazine and trifluoromethyl groups likely enhance solubility in organic solvents compared to the ethoxyphenyl-thiadiazole system.
Isoxazole-Benzimidazothiazole Urea Derivatives
- Compound: 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-(7-(2-morpholinoethoxy)benzo[d]imidazo[2,1-b]thiazol-2-yl)phenyl)urea Key Differences: Combines isoxazole and benzimidazothiazole moieties with a morpholinoethoxy linker. Applications: Used in cancer research (safety data sheet indicates handling precautions for lab use). Structural Impact: The morpholinoethoxy group may improve membrane permeability compared to the ethoxyphenyl group in the target compound.
Comparative Analysis Table
Research Implications and Gaps
- Target Compound Potential: The sulfonated thiadiazole may confer redox-modulating or kinase-inhibitory properties, analogous to TrxR-targeting compounds . Further studies on its interaction with enzymes like TrxR or EGFR are warranted.
- SAR Guidance : Electron-withdrawing groups (e.g., sulfone, CF₃) and heteroatom substitution (S vs. Se) significantly impact solubility and bioactivity, as seen in .
- Limitations: No direct data on the target compound’s crystallography, toxicity, or efficacy are available. Computational modeling or experimental assays (e.g., X-ray diffraction , cytotoxicity screening) are needed to validate hypotheses.
Q & A
Q. How can researchers ensure reproducibility in biological assays?
- Standardization :
- Cell Line Authentication : STR profiling every 6 months .
- Compound Storage : –20°C in argon-sealed vials to prevent oxidation .
- Reporting : Adhere to MIAME and ARRIVE guidelines for omics and in vivo data, respectively .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
